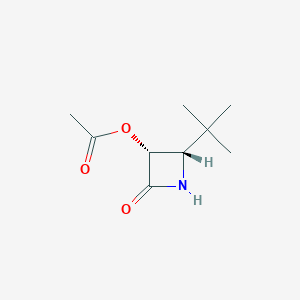
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate is a chiral compound with a unique structure that includes a four-membered azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate typically involves the formation of the azetidinone ring followed by the introduction of the tert-butyl and acetate groups. One common method involves the cyclization of a suitable β-lactam precursor under acidic or basic conditions. The tert-butyl group can be introduced via tert-butylation reactions using tert-butyl chloride and a base such as sodium hydride. The acetate group is often introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the acetate moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, alcohols, acetic anhydride, acetyl chloride
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the acetate group is replaced by other functional groups .
科学的研究の応用
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
作用機序
The mechanism of action of (2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, making it a potential antimicrobial agent .
類似化合物との比較
Similar Compounds
tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate: This compound shares a similar tert-butyl group and chiral centers but differs in its functional groups and overall structure.
tert-Butyl [ (2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate: Another similar compound with different functional groups and applications.
Uniqueness
(2S,3R)-2-tert-Butyl-4-oxoazetidin-3-yl acetate is unique due to its specific azetidinone ring structure and the presence of both tert-butyl and acetate groups. This combination of features makes it a versatile compound in synthetic chemistry and a potential candidate for various biological applications .
特性
CAS番号 |
650625-21-1 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
[(2S,3R)-2-tert-butyl-4-oxoazetidin-3-yl] acetate |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-6-7(9(2,3)4)10-8(6)12/h6-7H,1-4H3,(H,10,12)/t6-,7-/m1/s1 |
InChIキー |
POIBROBCVZRHMY-RNFRBKRXSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](NC1=O)C(C)(C)C |
正規SMILES |
CC(=O)OC1C(NC1=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


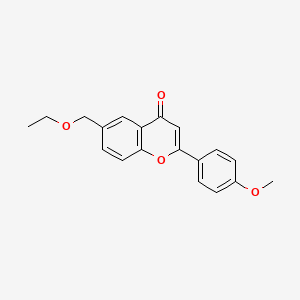
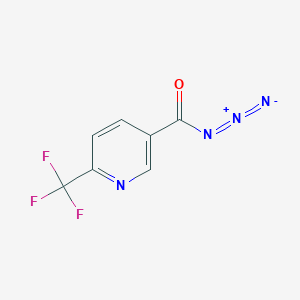

![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
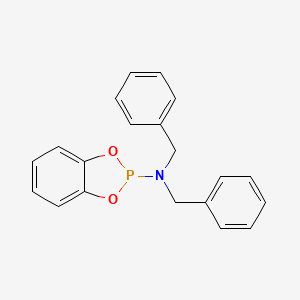

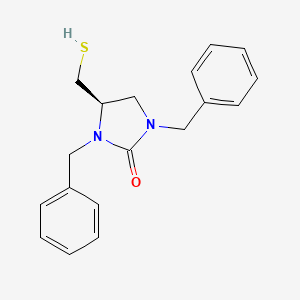
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)

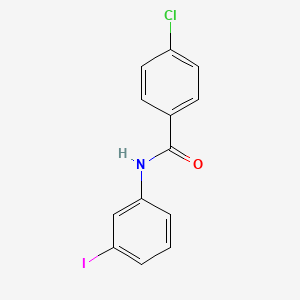
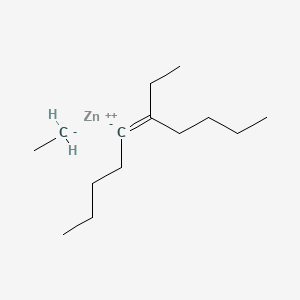
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
